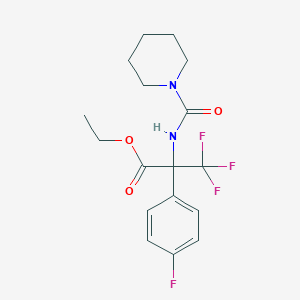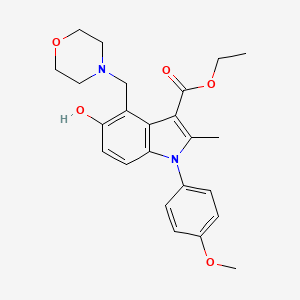![molecular formula C22H15ClFNO4 B11491067 N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide](/img/structure/B11491067.png)
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide is a complex organic compound that features a benzodioxin ring system, a chlorobenzoyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions to form the benzodioxin ring.
Introduction of the Chlorobenzoyl Group: The benzodioxin intermediate is then subjected to Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the chlorobenzoyl-benzodioxin intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl or fluorobenzamide moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
- N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-chlorobenzamide
Uniqueness
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15ClFNO4 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C22H15ClFNO4/c23-14-7-5-13(6-8-14)21(26)16-11-19-20(29-10-9-28-19)12-18(16)25-22(27)15-3-1-2-4-17(15)24/h1-8,11-12H,9-10H2,(H,25,27) |
InChI Key |
NSNHVCQVPZQASW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-4-[2-(1H-tetrazol-1-yl)ethoxy]benzenesulfonamide](/img/structure/B11490987.png)

![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B11490998.png)

![4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11491011.png)
![4-fluoro-8-[[3-(trifluoromethyl)phenyl]methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11491019.png)
![N-(1,3-benzodioxol-5-yl)-2-({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11491023.png)
![ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11491025.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491035.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11491044.png)
![1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11491046.png)
![5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide](/img/structure/B11491052.png)
![N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11491064.png)
![2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide](/img/structure/B11491073.png)
